1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Overview
Description
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, also known as this compound, is a useful research compound. Its molecular formula is C27H37ClN2 and its molecular weight is 425 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
It is effective in synthesizing benzophenone imines, N-aryl-substituted indoles, and the N-arylation of diverse indoles, as demonstrated in a study by Grasa, Viciu, Huang, and Nolan (2001) in "The Journal of Organic Chemistry" (Grasa, Viciu, Huang, & Nolan, 2001).
It finds applications in DNA cleavage and fragmentation, as shown in the research by Huerta-Aguilar et al. (2013) published in "Applied Organometallic Chemistry" (Huerta-Aguilar et al., 2013).
Albert-Soriano, Hernández-Martínez, and Pastor (2018) identified its use as a metal-free catalyst in the synthesis of N-allylanilines by allylic substitution of alcohols with anilines, as detailed in "ACS Sustainable Chemistry & Engineering" (Albert-Soriano, Hernández-Martínez, & Pastor, 2018).
A study by Hobbs et al. (2010) in the "New Journal of Chemistry" discusses its potential as a precursor for N-heterocyclic carbenes with increased electron acceptor character (Hobbs et al., 2010).
Krinsky, Martínez, Godard, Castillón, and Claver (2014) reported its application as a catalyst in challenging Buchwald-Hartwig aminations of aryl chlorides, as featured in "Advanced Synthesis & Catalysis" (Krinsky et al., 2014).
Its effectiveness in cross-coupling aryl bromides and electron-deficient aryl chlorides with aryl and vinyl stannanes was highlighted by Grasa and Nolan (2001) in "Organic Letters" (Grasa & Nolan, 2001).
In the field of antimicrobial research, Butorac, Al-Deyab, and Cowley (2011) found it effective against pathogens like S. aureus, B. subtilis, E. coli, and P. aeruginosa, as published in "Molecules" (Butorac, Al-Deyab, & Cowley, 2011).
Mechanism of Action
Target of Action
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, also known as 1,3-bis(2,6-diisopropylphenyl)-1h-imidazol-3-ium chloride, is primarily used as a ligand in various catalytic reactions . The compound’s primary targets are therefore the catalytic centers of these reactions.
Mode of Action
The compound acts as an N-heterocyclic carbene (NHC) ligand . NHC ligands are known for their strong σ-donating and π-accepting abilities, which allow them to form stable complexes with various transition metals . In the case of this compound, it is often used with palladium acetate to generate an NHC catalyst for carbonylative cross-coupling of pyridyl halides with aryl boronic acids .
Biochemical Pathways
The compound is involved in several organic transformations, including cross-coupling reactions , C-H activation , and Suzuki-Miyaura coupling . These reactions are fundamental in organic synthesis, leading to the formation of new carbon-carbon bonds and enabling the synthesis of a wide range of organic compounds .
Result of Action
The compound’s action results in the efficient catalysis of several organic transformations . For example, it can catalyze the Suzuki-Miyaura coupling of aryl chlorides with aryl boronic acids . This reaction is particularly valuable in organic synthesis, allowing for the formation of biaryl compounds .
Safety and Hazards
Future Directions
Given its unique properties and wide range of applications, 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is likely to continue to be a subject of research in the field of organic synthesis. Its use as a catalyst in various reactions, including the Suzuki-Miyaura coupling, suggests potential for further exploration in the development of new synthetic methods .
Biochemical Analysis
Biochemical Properties
It is known that this compound is used as a reagent in the synthesis of NHC Copper (I) complexes bearing dipyridylamine ligands . These complexes exhibit interesting luminescent properties and are potential candidates for organic light-emitting diode applications .
Cellular Effects
It is known that this compound can cause skin irritation upon contact and may induce an allergic skin reaction . It may also cause respiratory irritation when inhaled .
Molecular Mechanism
The molecular mechanism of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride involves its use as a reagent in the synthesis of NHC Copper (I) complexes . These complexes can interact with dipyridylamine ligands, leading to the formation of compounds with interesting luminescent properties .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits excellent thermal stability .
Metabolic Pathways
It is known that this compound is used in the synthesis of NHC Copper (I) complexes , which could potentially interact with various enzymes and cofactors.
Transport and Distribution
It is slightly soluble in water , which could potentially influence its distribution within biological systems.
Subcellular Localization
Given its role in the synthesis of NHC Copper (I) complexes , it may be localized in areas of the cell where these reactions occur.
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-21H,1-8H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJBQMXODCVJCJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=C[N+](=C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370572 | |
Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
250285-32-6 | |
Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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